molecular formula C8H9NO3 B572511 5-Methoxy-4-methylnicotinic acid CAS No. 1211535-00-0

5-Methoxy-4-methylnicotinic acid

Cat. No.: B572511
CAS No.: 1211535-00-0
M. Wt: 167.164
InChI Key: XAMYHQRTBWLEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

5-Methoxy-4-methylnicotinic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in a well-ventilated area and contact with skin, eyes, and respiratory system should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylnicotinic acid typically involves the methoxylation and methylation of nicotinic acid derivatives. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves Grignard reagents and carbon dioxide to form the carboxylic acid group . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like or .

    Reduction: Commonly uses with a .

    Substitution: Often employs like or under acidic conditions.

Major Products:

    Oxidation: Produces quinones.

    Reduction: Yields dihydro derivatives.

    Substitution: Forms halogenated nicotinic acid derivatives.

Scientific Research Applications

Chemistry: 5-Methoxy-4-methylnicotinic acid is used as a building block in organic synthesis, particularly in the preparation of complex alkaloids.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in various assays and studies.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Nicotinic acid
  • 4-Methylnicotinic acid
  • 5-Methoxynicotinic acid

Comparison: 5-Methoxy-4-methylnicotinic acid is unique due to the presence of both methoxy and methyl groups on the nicotinic acid ring. This structural modification can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Properties

IUPAC Name

5-methoxy-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYHQRTBWLEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?

A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, this compound. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of this compound for future studies on these alkaloids.

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